2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O3/c1-3-29(20-6-4-5-16(2)13-20)22(31)15-28-14-18(9-12-21(28)30)24-26-23(27-32-24)17-7-10-19(25)11-8-17/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHCRVCJAWMBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Bromobenzamidoxime
The synthesis begins with the preparation of 4-bromobenzamidoxime (1 ), achieved by treating 4-bromobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux (12 h, 80°C). This step proceeds via nucleophilic addition of hydroxylamine to the nitrile group, yielding the amidoxime intermediate.
Reaction Conditions :
- 4-Bromobenzonitrile (1 equiv), NH$$_2$$OH·HCl (1.2 equiv), EtOH, reflux, 80°C, 12 h.
- Yield: 85–90% (white crystals).
Cyclization to 3-(4-Bromophenyl)-1,2,4-Oxadiazole-5-carbaldehyde (2)
The amidoxime undergoes cyclization with glyoxylic acid in the presence of graphene oxide (GO) as a heterogeneous catalyst. GO facilitates the dehydration and cyclization process under microwave irradiation (100°C, 20 min).
Reaction Conditions :
- 1 (1 equiv), glyoxylic acid (1.2 equiv), GO (10 wt%), microwave, 100°C, 20 min.
- Yield: 78–83% (pale yellow solid).
Characterization :
- $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 10.2 (s, 1H, CHO), 8.05 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 7.75 (d, $$ J = 8.4 $$ Hz, 2H, ArH).
- IR (KBr): 1685 cm$$ ^{-1} $$ (C=O), 1600 cm$$ ^{-1} $$ (C=N).
Construction of the 2-Oxo-1,2-dihydropyridin-1-yl Core
Hantzsch-Type Cyclization for Dihydropyridinone Formation
The dihydropyridinone ring is synthesized via a modified Hantzsch reaction. Ethyl acetoacetate, ammonium acetate, and 2 undergo cyclocondensation in acetic acid (reflux, 6 h).
Reaction Conditions :
- Ethyl acetoacetate (2 equiv), NH$$ _4 $$OAc (3 equiv), 2 (1 equiv), AcOH, reflux, 6 h.
- Yield: 70–75% (off-white powder).
Characterization :
Functionalization at Position 1
The nitrogen at position 1 of the dihydropyridinone is activated for substitution by converting it to a mesylate intermediate (3 ) using methanesulfonyl chloride (MsCl) in dichloromethane (0°C, 2 h).
Reaction Conditions :
- Dihydropyridinone (1 equiv), MsCl (1.5 equiv), DCM, 0°C, 2 h.
- Yield: 90–95% (colorless crystals).
Introduction of the N-Ethyl-N-(3-methylphenyl)acetamide Side Chain
Synthesis of N-Ethyl-N-(3-methylphenyl)acetamide (4)
N-Ethyl-m-toluidine is acylated with chloroacetyl chloride in the presence of triethylamine (TEA) to yield 4 .
Reaction Conditions :
- N-Ethyl-m-toluidine (1 equiv), ClCH$$ _2 $$COCl (1.1 equiv), TEA (1.5 equiv), THF, 0°C → rt, 4 h.
- Yield: 88–92% (white solid).
Characterization :
Coupling of Mesylate (3) with Acetamide (4)
The mesylate group in 3 is displaced by the deprotonated acetamide 4 using potassium carbonate (K$$ _2$$CO$$ _3$$) in dimethylformamide (DMF) at 80°C (8 h).
Reaction Conditions :
- 3 (1 equiv), 4 (1.2 equiv), K$$ _2$$CO$$ _3$$ (2 equiv), DMF, 80°C, 8 h.
- Yield: 65–70% (pale yellow solid).
Characterization :
- $$ ^1H $$ NMR (DMSO-d$$ _6 $$): δ 8.20 (s, 1H, oxadiazole H), 7.85–7.50 (m, 4H, ArH), 7.30–7.10 (m, 4H, ArH), 6.45 (s, 1H, pyridinone H), 4.30 (q, $$ J = 7.0 $$ Hz, 2H, NCH$$ _2 $$), 3.80 (s, 2H, COCH$$ _2 $$), 2.40 (s, 3H, ArCH$$ _3 $$), 1.30 (t, $$ J = 7.0 $$ Hz, 3H, CH$$ _2 $$CH$$ _3 $$).
- HRMS (ESI): m/z calculated for C$$ _25$$H$$ _24$$BrN$$ _4$$O$$ _3$$ [M+H]$$ ^+ $$: 539.09, found: 539.12.
Optimization and Mechanistic Insights
Role of Graphene Oxide in Oxadiazole Formation
Graphene oxide (GO) enhances the cyclization efficiency by providing acidic sites for dehydration. Comparative studies show a 20% yield increase when using GO versus traditional p-TsOH.
Solvent Effects in Hantzsch Cyclization
Polar aprotic solvents (e.g., DMF) improve dihydropyridinone yields by stabilizing the transition state. Non-polar solvents result in incomplete cyclization.
Temperature Dependence in Mesylate Displacement
Elevating the reaction temperature to 80°C accelerates substitution but risks acetamide decomposition. A balance is achieved at 80°C with rigorous exclusion of moisture.
Analytical and Spectroscopic Validation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, MeOH:H$$ _2$$O 70:30) confirms >98% purity. Retention time: 12.4 min.
Thermal Stability (TGA)
Thermogravimetric analysis reveals decomposition onset at 210°C, indicating suitability for storage at ambient conditions.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : The target compound’s 1,2,4-oxadiazole ring may confer greater metabolic stability compared to triazole derivatives, as oxadiazoles are less prone to enzymatic degradation .
- Side Chain : The N-ethyl-N-(3-methylphenyl) acetamide moiety likely improves membrane permeability relative to simpler N-aryl substituents .
Pharmacological and Physicochemical Comparisons
Anti-Exudative Activity
Triazole-based acetamides (e.g., ) demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium. The target compound’s pyridinone and oxadiazole motifs could modulate COX-2 or NF-κB pathways, but empirical data are lacking .
Enzymatic Interactions
The triazole derivative in shares a bromophenyl group with the target compound, suggesting possible kinase or protease inhibition. However, sulfanyl groups in triazoles may introduce redox-sensitive properties absent in the oxadiazole-based target .
Solubility and Bioavailability
- LogP : Estimated LogP for the target compound is ~3.5 (highly lipophilic), similar to triazole analogues in and .
Biological Activity
The compound 2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide is a derivative of oxadiazole and dihydropyridine, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 386.13 g/mol. The presence of the oxadiazole moiety is significant as it contributes to the compound's biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that related oxadiazole compounds show effective inhibition against a range of bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 20 µg/mL |
| Compound D | Candida albicans | 12 µg/mL |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways due to the presence of the oxadiazole ring .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on cell lines such as L929 (fibroblast) and A549 (lung carcinoma) have shown varying degrees of cytotoxic effects depending on concentration and exposure time. For instance, one study indicated that certain derivatives led to increased cell viability at lower concentrations while exhibiting toxicity at higher doses .
Table 2: Cytotoxicity Results for Selected Compounds
| Dose (µM) | Cell Line L929 Viability (%) | Cell Line A549 Viability (%) |
|---|---|---|
| 200 | 68 | 79 |
| 100 | 92 | 88 |
| 50 | 74 | 96 |
| 25 | 97 | 92 |
These findings suggest that while some derivatives may enhance cell viability at specific concentrations, they can also induce cytotoxic effects at elevated levels .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Oxadiazole derivatives often inhibit enzymes critical for bacterial survival.
- Interference with DNA/RNA Synthesis : The structural features may allow these compounds to bind to nucleic acids or their associated proteins.
- Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.
Case Studies
In a comparative study analyzing various oxadiazole derivatives, it was found that those with bromine substitutions exhibited enhanced antimicrobial efficacy compared to their non-brominated counterparts. For example, a derivative similar to the compound showed significantly lower MIC values against S. aureus when bromine was present .
Q & A
Basic Question: What are the key considerations for optimizing the synthesis yield of this compound while minimizing side products?
Answer:
Synthetic optimization requires systematic variation of reaction parameters. For example:
- Reagent selection : Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., potassium carbonate) to stabilize intermediates and reduce side reactions .
- Temperature control : Maintain temperatures between 60–80°C to balance reaction kinetics and thermal degradation .
- Purification strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts like unreacted oxadiazole precursors .
Characterization via NMR (to confirm regioselectivity) and HPLC (for purity ≥95%) is critical .
Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Confirm the presence of the 1,2,4-oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and the dihydropyridinone moiety (δ 6.0–6.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z 527.8) .
- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or substituent positioning .
Advanced Question: What methodologies can elucidate the reaction mechanism of substituent modifications on the 4-bromophenyl group?
Answer:
Mechanistic studies require:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., nucleophilic aromatic substitution) .
- Computational modeling : Use density functional theory (DFT) to map transition states and evaluate substituent electronic effects (e.g., bromine’s -I effect on ring activation) .
- Trapping experiments : Add radical scavengers (e.g., TEMPO) to test for radical intermediates in oxidation/reduction steps .
Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing and NCI-60 cell lines for anticancer screening to ensure reproducibility .
- Dose-response profiling : Establish EC50/IC50 curves across multiple concentrations (e.g., 0.1–100 µM) to distinguish selective activity .
- Metabolite analysis : Check for in situ degradation products (e.g., via LC-MS) that may confound results .
Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Antimicrobial : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with ciprofloxacin as a positive control .
- Anticancer : MTT assays on HeLa or MCF-7 cells, normalizing viability to untreated controls .
- Enzyme inhibition : Fluorescence-based assays (e.g., for kinase or protease targets) with Z’-factor validation to minimize false positives .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
Answer:
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or -donating (e.g., -OCH3) groups on the phenyl ring to modulate electronic effects .
- Bioisosteric replacement : Replace the oxadiazole ring with 1,3,4-thiadiazole to assess impact on target binding .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular electrostatic potentials with activity .
Basic Question: What analytical techniques are recommended for assessing compound stability under storage conditions?
Answer:
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td >150°C suggests thermal stability) .
- Light exposure studies : Use UV-vis spectroscopy to detect photodegradation products .
Advanced Question: How can researchers identify the primary molecular target of this compound in cancer cells?
Answer:
- Chemoproteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify sensitized/resistant pathways .
- Molecular dynamics (MD) simulations : Predict binding modes to potential targets (e.g., PI3K or PARP) .
Basic Question: What solvent systems are compatible with this compound for formulation in biological assays?
Answer:
- Primary solvent : DMSO (≤0.1% final concentration to avoid cytotoxicity) .
- Aqueous compatibility : Use PBS (pH 7.4) with 0.1% Tween-80 for improved solubility .
- Avoid : Chlorinated solvents (e.g., DCM) due to potential reactivity with the acetamide group .
Advanced Question: How can contradictory data on this compound’s metabolic stability be reconciled?
Answer:
- Species-specific metabolism : Compare microsomal stability assays (human vs. rodent liver microsomes) to identify interspecies differences .
- CYP450 inhibition assays : Test for isoform-specific inhibition (e.g., CYP3A4) that may alter clearance rates .
- Reactive metabolite screening : Use glutathione (GSH) trapping followed by HRMS to detect quinone-imine or epoxide intermediates .
Basic Question: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particulates .
- Waste disposal : Neutralize reaction residues with 10% sodium bicarbonate before disposal .
Advanced Question: How can the enantiomeric purity of chiral intermediates in this compound’s synthesis be ensured?
Answer:
- Chiral chromatography : Use Chiralpak IG-3 columns with heptane/ethanol eluents for baseline separation .
- Circular dichroism (CD) : Confirm absolute configuration of resolved enantiomers .
- Asymmetric catalysis : Employ Ru-BINAP catalysts for stereoselective steps (e.g., hydrogenation) .
Basic Question: What computational tools are suitable for predicting this compound’s physicochemical properties?
Answer:
- LogP calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity (predicted LogP ~3.5) .
- pKa prediction : ADMET Predictor or SPARC for ionization states (e.g., acetamide group pKa ~0.5) .
- Solubility : MOE-based QSPR models for aqueous solubility (~50 µg/mL at pH 7) .
Advanced Question: How can researchers design experiments to validate the hypothesized mechanism of action in neuropharmacology?
Answer:
- Patch-clamp electrophysiology : Test for modulation of ion channels (e.g., NMDA receptors) in primary neurons .
- Behavioral assays : Use murine models (e.g., forced swim test) to assess antidepressant-like activity .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
Basic Question: What are the critical parameters for scaling up the synthesis of this compound from mg to gram scale?
Answer:
- Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 oxadiazole:pyridinone) to account for inefficiencies .
- Heat transfer : Use jacketed reactors with controlled cooling to prevent exothermic runaway .
- Workup efficiency : Replace column chromatography with recrystallization (e.g., ethanol/water) for bulk purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
